Predicted pKa vs. Unsubstituted Benzophenone
The predicted acid dissociation constant (pKa) of 3,5-dimethyl-4'-piperidinomethyl benzophenone is 8.36 ± 0.10, reflecting the basicity of the piperidine tertiary amine . In contrast, unsubstituted benzophenone lacks a basic amine and possesses no comparable pKa value in the physiologically relevant range. The presence of a pKa near physiological pH (7.4) means that a significant fraction of the compound exists in protonated form at physiological conditions, which directly influences solubility, membrane permeability, and potential interactions with negatively charged biological targets. This is a fundamental physicochemical distinction that cannot be replicated by benzophenone analogs lacking a basic nitrogen.
| Evidence Dimension | Predicted pKa (acid dissociation constant of the piperidine nitrogen) |
|---|---|
| Target Compound Data | 8.36 ± 0.10 (Predicted) |
| Comparator Or Baseline | Unsubstituted benzophenone: no basic pKa in physiological range |
| Quantified Difference | Qualitative difference: target compound possesses a titratable basic amine; benzophenone does not |
| Conditions | Predicted values (ACD/Labs or equivalent prediction software); no experimental pKa determination available |
Why This Matters
This pKa value enables informed buffer selection for biological assays and informs predictions of ionization-dependent properties such as logD, which are critical for comparing behavior across analogs in screening campaigns.
